

# In-Depth Technical Guide: Ethyl (2R)-2-aminopentanoate

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## Compound of Interest

Compound Name: ethyl (2R)-2-aminopentanoate

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## Introduction

**Ethyl (2R)-2-aminopentanoate** is a chiral non-proteinogenic amino acid ester of significant interest in medicinal chemistry and drug development. Its unique structural features make it a valuable building block for the synthesis of complex pharmaceutical intermediates and bioactive molecules. This technical guide provides a comprehensive review of the available literature on **ethyl (2R)-2-aminopentanoate**, focusing on its synthesis, properties, and potential applications. Due to the limited publicly available data specifically for **ethyl (2R)-2-aminopentanoate**, this guide also draws upon established principles and methodologies for the asymmetric synthesis of related  $\alpha$ -amino acid esters to provide a foundational understanding for researchers in this field.

## Physicochemical Properties

While specific experimental data for **ethyl (2R)-2-aminopentanoate** is scarce in the literature, its basic properties can be inferred from its structure and data for its hydrochloride salt.

Table 1: Physicochemical Properties of **Ethyl (2R)-2-aminopentanoate** and its Hydrochloride Salt

Property	Value	Source
Chemical Formula	C <sub>7</sub> H <sub>15</sub> NO <sub>2</sub>	-
Molecular Weight	145.20 g/mol	-
CAS Number (HCl salt)	1998700-99-4	[1][2]
IUPAC Name (HCl salt)	ethyl (2R)-2-aminopentanoate;hydrochloride	[2]
Canonical SMILES (HCl salt)	CCC--INVALID-LINK--C(=O)OCC.Cl	[2]
InChI (HCl salt)	InChI=1S/C7H15NO2.ClH/c1-3-5-6(8)7(9)10-4-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m1./s1	[2]

## Synthesis of Ethyl (2R)-2-aminopentanoate

The stereoselective synthesis of  $\alpha$ -amino acids and their esters is a well-established field in organic chemistry.[3][4] Given the "(2R)" stereochemistry, an asymmetric synthesis approach is required to obtain the desired enantiomer. While a specific, detailed experimental protocol for **ethyl (2R)-2-aminopentanoate** is not readily available in peer-reviewed journals, several general strategies for the enantioselective synthesis of non-proteinogenic amino acid esters can be applied.

### General Asymmetric Synthesis Strategies

The synthesis of chiral  $\alpha$ -amino acids and their esters often involves the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions.[5][6] These methods are crucial for controlling the stereochemistry at the  $\alpha$ -carbon.

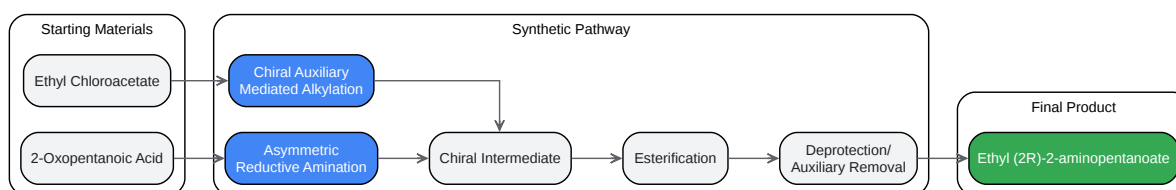
1. **Chiral Auxiliary-Mediated Synthesis:** This approach involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

2. Asymmetric Catalysis: This method employs a chiral catalyst to favor the formation of one enantiomer over the other. This is often a more efficient approach as a small amount of the catalyst can generate a large amount of the desired product.

3. Enzymatic Resolution: This technique utilizes enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.

A logical synthetic approach to **ethyl (2R)-2-aminopentanoate** would start from a suitable precursor, such as 2-oxopentanoic acid or a derivative, and introduce the amino group stereoselectively.

Below is a conceptual workflow for the asymmetric synthesis of **ethyl (2R)-2-aminopentanoate**.



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Caption: Conceptual workflow for the asymmetric synthesis of **ethyl (2R)-2-aminopentanoate**.

## Spectroscopic Characterization

Detailed spectroscopic data for **ethyl (2R)-2-aminopentanoate** is not available in the searched literature. However, based on the structure, the expected NMR and mass spectrometry data can be predicted.

Table 2: Predicted Spectroscopic Data for **Ethyl (2R)-2-aminopentanoate**

Technique	Predicted Features
$^1\text{H}$ NMR	Signals corresponding to the ethyl ester group (a triplet and a quartet), a triplet for the terminal methyl group of the propyl chain, multiplets for the methylene groups of the propyl chain, and a signal for the $\alpha$ -proton. The chemical shifts would be influenced by the solvent.
$^{13}\text{C}$ NMR	Resonances for the carbonyl carbon of the ester, the $\alpha$ -carbon bearing the amino group, carbons of the ethyl group, and carbons of the propyl side chain.
Mass Spectrometry (ESI+)	A prominent peak for the protonated molecule $[\text{M}+\text{H}]^+$ at $m/z$ 146.12.

## Applications in Drug Development

Non-proteinogenic amino acids like **ethyl (2R)-2-aminopentanoate** are valuable in medicinal chemistry for several reasons:

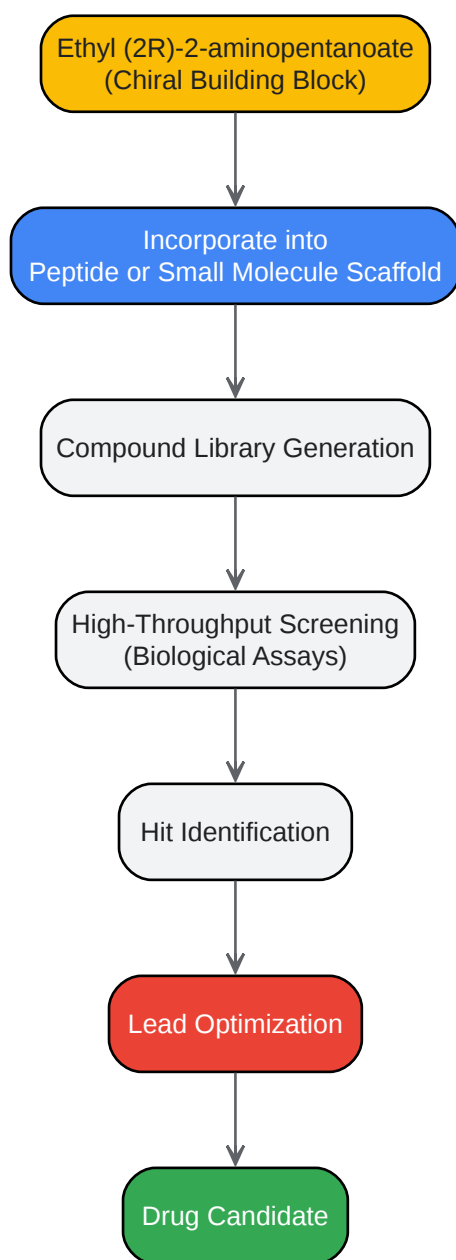
- **Increased Metabolic Stability:** Incorporation of unnatural amino acids can make peptide-based drugs more resistant to enzymatic degradation.
- **Conformational Constraints:** The specific stereochemistry and side chain can introduce conformational rigidity into a peptide, which can lead to higher binding affinity and selectivity for its target.
- **Novel Pharmacophores:** The unique side chain can interact with biological targets in novel ways, leading to new mechanisms of action.

While specific biological activities for **ethyl (2R)-2-aminopentanoate** have not been reported in the available literature, its structural similarity to other  $\alpha$ -amino acids suggests potential applications as a building block in the synthesis of:

- **Peptidomimetics:** Compounds that mimic the structure and function of peptides.

- Enzyme Inhibitors: The amino acid scaffold can be elaborated to target the active sites of enzymes.
- Chiral Ligands: For use in asymmetric catalysis.

The following diagram illustrates the potential role of **ethyl (2R)-2-aminopentanoate** in a drug discovery workflow.



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Caption: Role of **ethyl (2R)-2-aminopentanoate** in a drug discovery workflow.

## Conclusion

**Ethyl (2R)-2-aminopentanoate** is a promising chiral building block for the development of novel therapeutics. While detailed experimental data for this specific compound is limited in the public domain, established methods for the asymmetric synthesis of  $\alpha$ -amino acid esters provide a clear path for its preparation. Further research into the synthesis, characterization, and biological evaluation of **ethyl (2R)-2-aminopentanoate** and its derivatives is warranted to fully explore its potential in medicinal chemistry and drug discovery. The information and conceptual frameworks provided in this guide aim to serve as a valuable resource for researchers embarking on studies involving this and related non-proteinogenic amino acids.

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